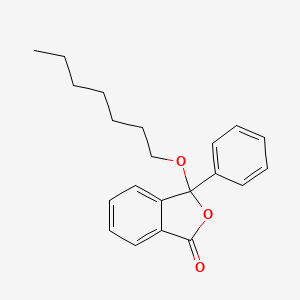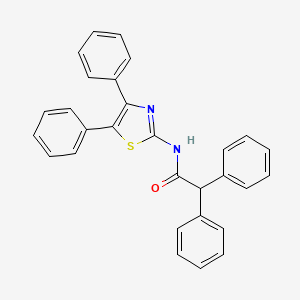![molecular formula C22H23N3O2S B5213637 1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine](/img/structure/B5213637.png)
1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine is complex and not fully understood, but it is thought to involve the modulation of neurotransmitter activity in the brain. 1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine has been shown to bind to a number of different receptors in the brain, including dopamine receptors and serotonin receptors, which may explain its effects on neurotransmitter activity.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine has a range of biochemical and physiological effects, including the modulation of neurotransmitter activity in the brain. 1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine has been shown to increase dopamine release in the brain, which may explain its potential applications in the treatment of Parkinson's disease. 1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine has also been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for a range of different conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine has a number of advantages as a tool for scientific research, including its ability to bind to a range of different receptors in the brain and its potential applications in the treatment of Parkinson's disease. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and monitoring.
Direcciones Futuras
There are a number of potential future directions for research on 1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine, including its potential applications in the treatment of Parkinson's disease and other neurological conditions. Further research is also needed to better understand the mechanisms of action of 1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine and its effects on neurotransmitter activity in the brain.
Métodos De Síntesis
1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine can be synthesized using a variety of methods, including the reaction of piperazine with 4-methoxybenzaldehyde and 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid. The resulting compound can be purified using a variety of techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine has a range of potential applications in scientific research, including its use as a tool for studying the function of neurotransmitters and their receptors. 1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine has been shown to bind to a number of different receptors in the brain, including dopamine receptors and serotonin receptors, making it a valuable tool for researchers studying the mechanisms of these neurotransmitters.
Propiedades
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-16-20(28-21(23-16)17-6-4-3-5-7-17)22(26)25-14-12-24(13-15-25)18-8-10-19(27-2)11-9-18/h3-11H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALPBDOESFYIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-4-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5213556.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B5213567.png)
![2-methoxy-4-methyl-1-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B5213579.png)
![4-(acetylamino)-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5213583.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-1-piperidinamine](/img/structure/B5213591.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-phenylethanediamide](/img/structure/B5213595.png)
![4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5213597.png)

![N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5213622.png)



![N~2~-(2,3-dichlorophenyl)-N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5213645.png)
